molecular formula C13H18O2 B14764035 2-Isobutoxy-3,5-dimethylbenzaldehyde

2-Isobutoxy-3,5-dimethylbenzaldehyde

Cat. No.: B14764035
M. Wt: 206.28 g/mol
InChI Key: JXECXCGGTZXHLX-UHFFFAOYSA-N
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Description

2-Isobutoxy-3,5-dimethylbenzaldehyde: is an organic compound with the molecular formula C13H18O2 and a molecular weight of 206.29 g/mol . It is a benzaldehyde derivative characterized by the presence of isobutoxy and dimethyl groups attached to the benzene ring. This compound is primarily used in research and development within various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isobutoxy-3,5-dimethylbenzaldehyde typically involves the alkylation of 3,5-dimethylbenzaldehyde with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale alkylation reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-Isobutoxy-3,5-dimethylbenzaldehyde can undergo oxidation reactions to form the corresponding carboxylic acid.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the isobutoxy and dimethyl groups direct incoming electrophiles to specific positions on the benzene ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 2-Isobutoxy-3,5-dimethylbenzoic acid.

    Reduction: 2-Isobutoxy-3,5-dimethylbenzyl alcohol.

    Substitution: Various halogenated derivatives depending on the electrophile used.

Scientific Research Applications

2-Isobutoxy-3,5-dimethylbenzaldehyde is utilized in several scientific research areas:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Isobutoxy-3,5-dimethylbenzaldehyde exerts its effects depends on the specific application. In chemical reactions, the isobutoxy group can act as an electron-donating group, influencing the reactivity of the benzaldehyde moiety. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through covalent or non-covalent interactions.

Comparison with Similar Compounds

  • 2-Isopropoxy-3,5-dimethylbenzaldehyde
  • 2-Ethoxy-3,5-dimethylbenzaldehyde
  • 2-Methoxy-3,5-dimethylbenzaldehyde

Comparison: 2-Isobutoxy-3,5-dimethylbenzaldehyde is unique due to the presence of the isobutoxy group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts.

Properties

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

3,5-dimethyl-2-(2-methylpropoxy)benzaldehyde

InChI

InChI=1S/C13H18O2/c1-9(2)8-15-13-11(4)5-10(3)6-12(13)7-14/h5-7,9H,8H2,1-4H3

InChI Key

JXECXCGGTZXHLX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C=O)OCC(C)C)C

Origin of Product

United States

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